![molecular formula C12H19NO B13190105 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C₁₂H₁₉NO It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane . The reaction conditions for these steps often include the use of dimethylsulfonium methylide under the Corey-Chaykovsky reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the fragrance industry, the compound is used as a precursor for the synthesis of fragrance ingredients. Its derivatives are valuable for their unique scent profiles .
Mechanism of Action
The mechanism of action of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and nitrile group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the nitrile group.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A derivative formed from the ring-opening reaction of the spirocyclic compound.
Uniqueness: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the spirocyclic ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-10(2)6-11(3,4)8-12(7-10)9(5-13)14-12/h9H,6-8H2,1-4H3 |
InChI Key |
VIJHRHCAVIUJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)C(O2)C#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
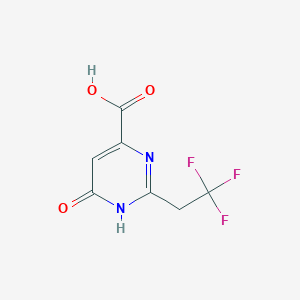
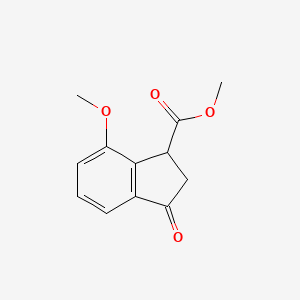
![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)

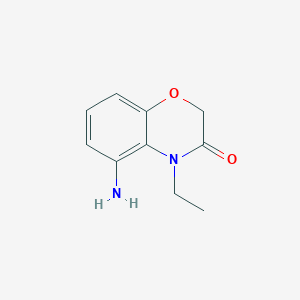
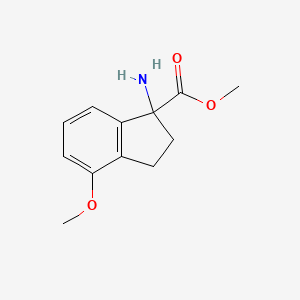
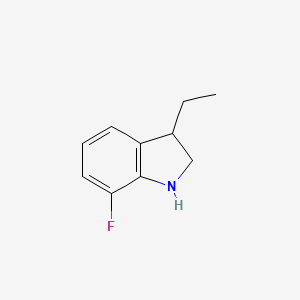

![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

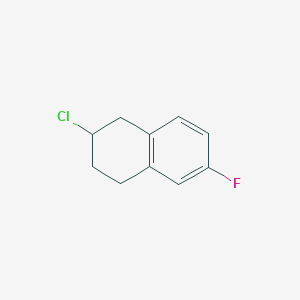

![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
